molecular formula C6H12O6 B1206694 2,3,4,5-Tetrahydroxyhexanoic acid

2,3,4,5-Tetrahydroxyhexanoic acid

Cat. No. B1206694
M. Wt: 180.16 g/mol
InChI Key: NBFWIISVIFCMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhamnonic acid is a hexonic acid. It is a conjugate acid of a rhamnonate.

Scientific Research Applications

Biochemical Studies and Synthesis

  • 2,3,4,5-Tetrahydroxyhexanoic acid has been investigated in the study of amino acids derived from natural sources, such as Tricholomopsis rutilans, highlighting its importance in biochemical research (Niimura & Hatanaka, 1974).

Catalysis and Reaction Media

  • This compound has relevance in catalysis, evidenced by the use of related substances in the efficient synthesis of complex organic compounds, enhancing the sustainability and efficiency of chemical reactions (Hekmatshoar et al., 2015).

Biopolymer Research

  • 2,3,4,5-Tetrahydroxyhexanoic acid is significant in biopolymer research, particularly in the study of polyhydroxyalkanoic acids (PHAs) in bacteria. Its derivatives have been explored for their potential in producing biodegradable plastics and other materials (Valentin et al., 2004).

Chirality and Organic Synthesis

  • The study of chirality in organic synthesis often involves compounds like 2,3,4,5-Tetrahydroxyhexanoic acid. Research in this area contributes to the development of pharmaceuticals and other applications where stereochemistry is crucial (Andrés et al., 2003).

Environmental and Health Research

  • Compounds structurally related to 2,3,4,5-Tetrahydroxyhexanoic acid have been studied for their role in human metabolism and environmental interactions, indicating the broader implications of such substances in health and ecology (Walker & Mills, 2001).

properties

IUPAC Name

2,3,4,5-tetrahydroxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFWIISVIFCMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydroxyhexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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